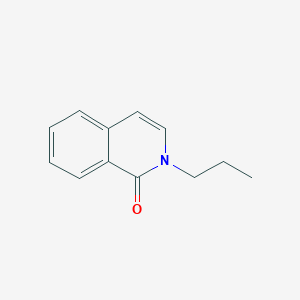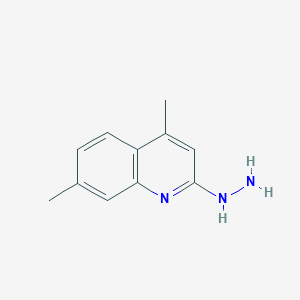
7-(Chloromethyl)-5-methylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Chloromethyl)-5-methylquinoxaline is a heterocyclic aromatic organic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring substituted with a chloromethyl group at the 7th position and a methyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-5-methylquinoxaline typically involves the reaction of 5-methylquinoxaline with chloromethylating agents. One common method is the reaction of 5-methylquinoxaline with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly chloromethylating agents can be considered for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)-5-methylquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted quinoxaline derivatives.
Oxidation Reactions: Formation of quinoxaline carboxylic acids or aldehydes.
Reduction Reactions: Formation of dihydroquinoxaline derivatives.
Scientific Research Applications
7-(Chloromethyl)-5-methylquinoxaline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)-5-methylquinoxaline involves its interaction with biological targets such as enzymes or receptors. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or disruption of DNA function, contributing to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(Chloromethyl)-5-methylquinazoline
- 7-(Chloromethyl)-5-methylpyrimidine
- 7-(Chloromethyl)-5-methylbenzoxazole
Uniqueness
7-(Chloromethyl)-5-methylquinoxaline is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Its chloromethyl group provides a reactive site for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
7-(chloromethyl)-5-methylquinoxaline |
InChI |
InChI=1S/C10H9ClN2/c1-7-4-8(6-11)5-9-10(7)13-3-2-12-9/h2-5H,6H2,1H3 |
InChI Key |
ONWTVBMYGOOWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=NC=CN=C12)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


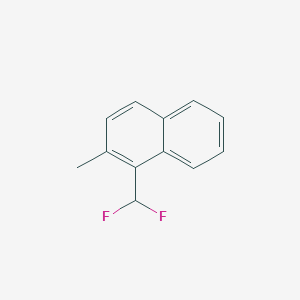
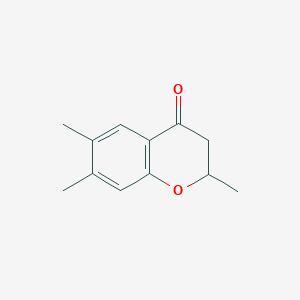
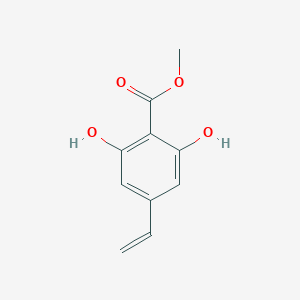
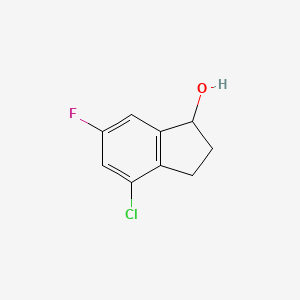

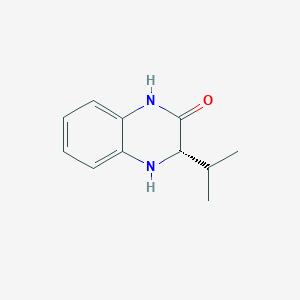
![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)


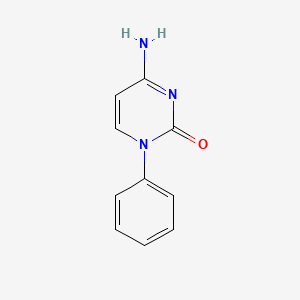
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine](/img/structure/B11906208.png)

